Etrasimod

概述

描述

Etrasimod, sold under the brand name Velsipity, is a medication primarily used for the treatment of moderate to severe ulcerative colitis. It is a selective sphingosine-1-phosphate receptor modulator that modifies the activity of the immune system by preventing T cells from entering the bloodstream and mediating inflammation .

作用机制

Target of Action

Etrasimod is a synthetic next-generation selective Sphingosine 1-phosphate (S1P) receptor modulator . It targets the S1P receptors 1, 4, and 5 . These receptors are membrane-derived lysophospholipid signaling molecules that are involved in the sequestration of circulating peripheral lymphocytes in lymph nodes .

Mode of Action

This compound works by causing T cells to become trapped in the lymph nodes, preventing them from entering the bloodstream . This action prevents these cells from traveling to other tissues in the body and mediating inflammation . This compound partially and reversibly inhibits lymphocyte egression from lymphoid tissues, causing a dose-dependent reduction in the peripheral blood lymphocyte count .

Biochemical Pathways

The S1P receptors that this compound targets are involved in controlling the movement of lymphocytes, a type of white blood cell involved in inflammation . By modulating these receptors, this compound affects the biochemical pathways that control immune cell trafficking into the intestinal mucosa . This modulation can help reduce inflammation in conditions where a high level of inflammatory T cells is present, such as ulcerative colitis .

Pharmacokinetics

This compound is metabolized by oxidation and dehydrogenation mediated primarily by CYP2C8, CYP2C9, and CYP3A4, with a minor contribution by CYP2C19 and CYP2J2 . It also undergoes conjugation primarily mediated by UGTs, with a minor contribution by sulfotransferases . Unchanged this compound is the main circulating component in plasma .

Result of Action

The action of this compound leads to significant improvements in patients with conditions like ulcerative colitis . Clinical remission rates, endoscopic improvement, and bowel urgency numerical rating scale score have all been observed to improve significantly in patients receiving this compound .

Action Environment

No clinically significant differences in the pharmacokinetics of this compound were observed based on age, sex, body weight, race, ethnicity, disease (healthy subjects vs. subjects with ulcerative colitis), and severe renal impairment .

生化分析

Biochemical Properties

Etrasimod interacts with the sphingosine-1-phosphate (S1P) receptors, specifically S1P receptors 1, 4, and 5 . It has minimal activity on S1P3 and no activity on S1P2 . By binding to these receptors, this compound plays a role in biochemical reactions that modulate the activity of the immune system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing lymphocytes from moving from the lymph nodes to the intestines . This action is expected to help reduce inflammation in the bowel and other symptoms of diseases like ulcerative colitis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding with high affinity to S1P receptors 1, 4, and 5 . This binding interaction leads to the partial and reversible blocking of the capacity of lymphocytes to egress from lymphoid organs, reducing the number of lymphocytes in peripheral blood .

Temporal Effects in Laboratory Settings

In clinical trials, this compound demonstrated a dose-dependent reduction in blood lymphocyte counts . After discontinuing this compound, the median time for peripheral blood lymphocytes to return to the normal range was 2.6 weeks .

Dosage Effects in Animal Models

In animal studies, administration of this compound during pregnancy produced adverse effects on development, including embryolethality and fetal malformations, in both rats and rabbits at clinically relevant maternal exposures .

Metabolic Pathways

This compound is metabolized by oxidation and dehydrogenation mediated primarily by CYP2C8, CYP2C9, and CYP3A4, with a minor contribution by CYP2C19 and CYP2J2 . This compound also undergoes conjugation primarily mediated by UGTs .

Transport and Distribution

This compound is taken orally and reaches its maximum plasma concentration approximately 4 hours after administration . Its steady state is reached within 7 days with an accumulation of approximately 2- to 3-fold compared to the first dose .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with S1P receptors located on the cell surface, influencing the distribution of lymphocytes within the body .

准备方法

Etrasimod is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability. Detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .

化学反应分析

Etrasimod undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Etrasimod has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a building block for other compounds. In biology, it is used to investigate the role of sphingosine-1-phosphate receptors in cellular processes. In medicine, this compound is primarily used to treat ulcerative colitis, but it is also being explored for its potential in treating other immune-mediated diseases such as Crohn’s disease, atopic dermatitis, and eosinophilic esophagitis .

相似化合物的比较

Etrasimod is often compared with other sphingosine-1-phosphate receptor modulators such as ozanimod and fingolimod. While all these compounds target S1P receptors, this compound is unique in its selectivity for S1P1, S1P4, and S1P5, with minimal activity on S1P2 and S1P3. This selectivity profile contributes to its efficacy and safety in treating ulcerative colitis and other immune-mediated diseases. Other similar compounds include vedolizumab and upadacitinib, which are used for similar indications but have different mechanisms of action .

属性

IUPAC Name |

2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGWUTBTXDYMND-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206123-37-6 | |

| Record name | Etrasimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206123376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etrasimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRASIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH8495MMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

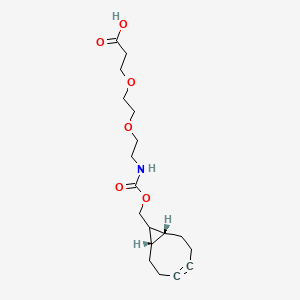

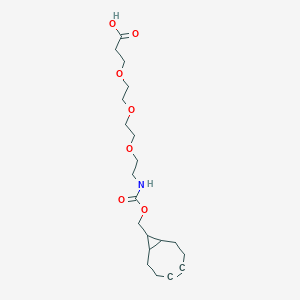

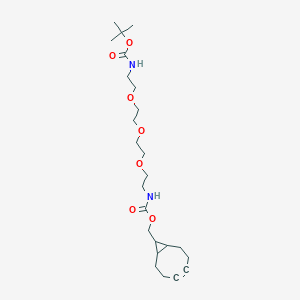

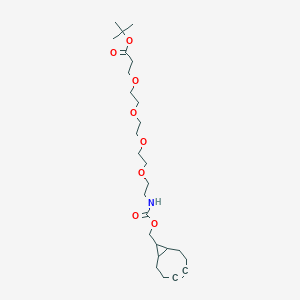

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is the primary mechanism of action of etrasimod?

A1: this compound acts as a selective modulator of sphingosine 1-phosphate receptors (S1PRs), primarily targeting S1P1, S1P4, and S1P5 subtypes [, , ]. It functions by binding to these receptors on lymphocytes, leading to their internalization and subsequent sequestration within lymph nodes [, ]. This sequestration reduces the number of circulating lymphocytes available to migrate to sites of inflammation, thereby attenuating the inflammatory response [, , ].

Q2: How does the selectivity of this compound for specific S1P receptor subtypes contribute to its therapeutic effect?

A2: this compound's selectivity for S1P1, S1P4, and S1P5 is crucial for its efficacy and safety profile [, ]. By avoiding significant activation of S1P2 and S1P3, this compound minimizes the risk of adverse effects such as bradycardia and pulmonary complications often associated with non-selective S1PR modulators [, ].

Q3: How does this compound impact immune cell populations in the context of inflammatory diseases?

A3: this compound's modulation of S1PRs primarily affects lymphocyte trafficking [, ]. Studies have shown that it leads to a decrease in circulating T cells, particularly T helper and naïve T cells, while preserving the levels of T cells responsible for immune surveillance [, ]. It also demonstrates effects on B cell populations [, ]. This modulation of lymphocyte subsets contributes to its anti-inflammatory effects in conditions like ulcerative colitis and Crohn’s disease [, ].

Q4: Beyond lymphocyte sequestration, what other mechanisms might contribute to the anti-inflammatory effects of this compound?

A4: Research suggests that this compound may also influence the production of inflammatory mediators. Studies have shown that it can decrease the levels of pro-inflammatory cytokines like IL-17A and OSM in patients with ulcerative colitis []. Additionally, this compound has been observed to increase the expression of certain anti-inflammatory mediators in preclinical models [, ]. Further research is needed to fully elucidate these additional mechanisms.

Q5: What is the significance of this compound's effect on faecal calprotectin (fCAL) and high-sensitivity C-reactive protein (hsCRP) levels in ulcerative colitis?

A5: Studies have demonstrated that this compound treatment leads to a decrease in fCAL and hsCRP levels in patients with ulcerative colitis [, ]. This reduction in inflammatory markers correlates with clinical and endoscopic improvement, suggesting their potential utility as biomarkers for monitoring treatment response and disease activity [, ].

Q6: Can you describe the pharmacokinetic profile of this compound?

A6: this compound exhibits favorable pharmacokinetic properties with dose-proportional exposure observed after single doses and slightly greater than dose-proportional exposure after multiple doses []. It reaches peak plasma concentrations within 4-7 hours after oral administration and has a mean elimination half-life ranging from 29.7 to 36.4 hours, supporting once-daily dosing [, ].

Q7: How does this compound's pharmacokinetic profile contribute to its suitability for once-daily dosing?

A7: this compound's relatively long half-life, ranging from 29.7 to 36.4 hours, allows for sustained drug levels in the body, making it suitable for once-daily administration []. This sustained exposure contributes to its ability to maintain lymphocyte sequestration and provide consistent therapeutic benefits.

Q8: Are there any ethnic differences in the pharmacokinetics or pharmacodynamics of this compound?

A8: A study comparing Japanese and Caucasian healthy male subjects found no clinically significant differences in the pharmacokinetics or lymphocyte-reducing effects of this compound after single and multiple doses []. While Japanese subjects exhibited slightly higher this compound exposure, these differences were attributed to body weight rather than ethnicity, supporting the use of a consistent 2 mg once-daily dosing regimen across populations [].

Q9: What are the key findings from clinical trials evaluating the efficacy of this compound in ulcerative colitis?

A9: Phase 2 and 3 clinical trials (OASIS and ELEVATE programs) have demonstrated that this compound 2 mg once daily is effective in inducing and maintaining clinical remission, clinical response, endoscopic improvement, and histologic improvement in patients with moderately to severely active ulcerative colitis [, , , , , , ].

Q10: How does the efficacy of this compound compare to other advanced therapies for ulcerative colitis in treatment-naïve patients?

A10: Network meta-analyses suggest that this compound exhibits comparable efficacy to most other advanced therapies, including biologics and Janus kinase inhibitors, in achieving clinical remission and response during both induction and maintenance phases in patients who are naive to these treatments [].

Q11: What is the safety profile of this compound based on clinical trial data?

A11: this compound has generally been well-tolerated in clinical trials [, , , , , , ]. The most common adverse events are mild to moderate and include headache, nasopharyngitis, anemia, and fatigue [, ].

Q12: Does this compound pose a significant risk of infections?

A12: Clinical trials have not shown an increased risk of infections with this compound compared to placebo [, ]. The incidence of serious infections and herpes zoster has been similar between this compound and placebo groups [, ]. No association has been observed between low absolute lymphocyte counts and the risk of serious/severe or opportunistic infections [, ].

Q13: Is this compound being investigated for the treatment of other diseases?

A14: Yes, this compound is being evaluated for its potential in various immune-mediated inflammatory disorders beyond ulcerative colitis. This includes studies in Crohn's disease, atopic dermatitis, and eosinophilic esophagitis [, , ].

Q14: What are some of the ongoing research efforts aimed at further characterizing this compound's therapeutic potential?

A14: Current research focuses on:

- Long-term safety and efficacy: Open-label extension studies are ongoing to evaluate the long-term safety and durability of response to this compound in ulcerative colitis and Crohn's disease [, ].

- Biomarker discovery: Efforts are underway to identify biomarkers that can predict treatment response, monitor disease activity, and assess the risk of adverse effects, such as those related to cardiac conduction [, , ].

- Mechanism of action: Further research is needed to fully elucidate the downstream effects of S1PR modulation by this compound and to explore potential synergistic effects with other therapies [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

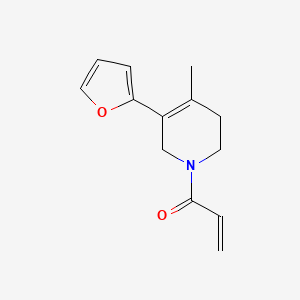

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)

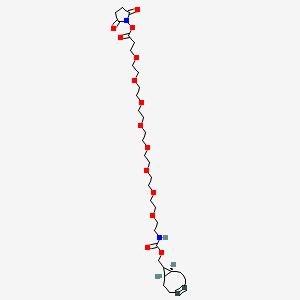

![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B607322.png)